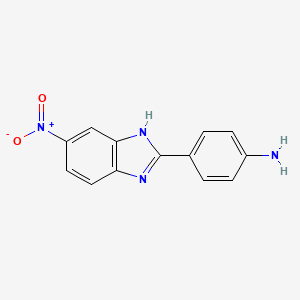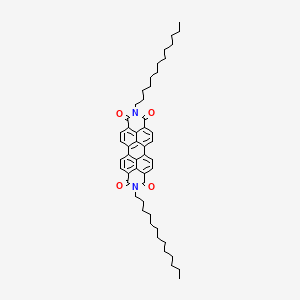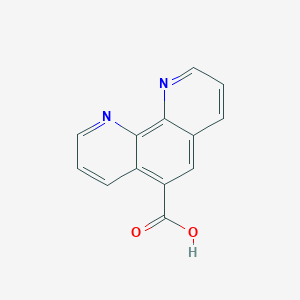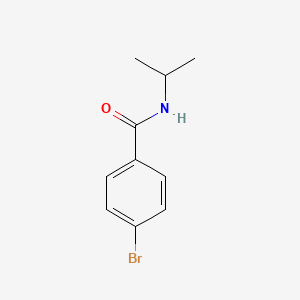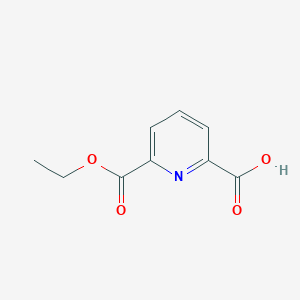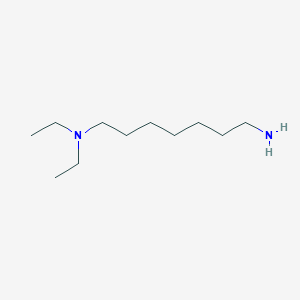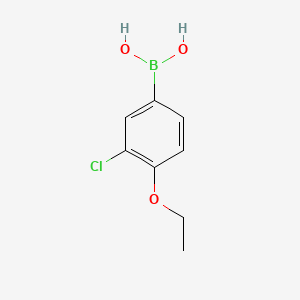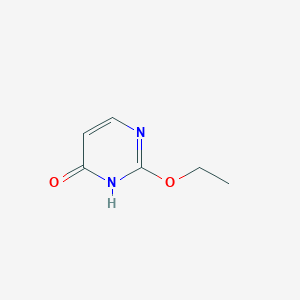
3-(Methoxydimethylsilyl)propyl methacrylate
Übersicht
Beschreibung
3-(Methoxydimethylsilyl)propyl methacrylate (3-MDSM) is a versatile and multifunctional monomer used in the synthesis of various polymers and copolymers systems. It is a low molecular weight monomer with a low glass transition temperature, and is used in a variety of applications such as coatings, adhesives, and electronic materials. 3-MDSM is also used as a crosslinking agent in the synthesis of polymers and copolymers systems. In addition, 3-MDSM can be used as a reactive diluent in the synthesis of polymers and copolymers systems, and can be used to modify the physical and chemical properties of the polymer.
Wissenschaftliche Forschungsanwendungen
Polymer Film Enhancements
This compound is utilized as a monomer in copolymerization reactions with other monomers like styrene or acrylates. The resulting polymer films exhibit improved mechanical properties and enhanced adhesion to various substrates. This application is crucial in creating protective coatings and adhesives that require strong bonding and durability .
Coupling Agent in Polymerization
As a coupling agent, 3-(Methoxydimethylsilyl)propyl methacrylate facilitates the bonding between organic and inorganic materials. This is particularly beneficial in composite materials where the interface between different phases needs to be strengthened to improve the overall material properties .
Hydrophobic Surface Treatment
The compound imparts hydrophobic properties when applied to surfaces, making them water-repellent. This application is significant in the development of self-cleaning surfaces, anti-corrosion coatings, and water-resistant materials .
Adhesion Promotion
It serves as an adhesion promoter, enhancing the bond between materials that typically do not adhere well to each other. This is especially useful in the automotive and aerospace industries where multi-material components are common .
Dispersing Agent
3-(Methoxydimethylsilyl)propyl methacrylate: acts as a dispersing agent, aiding in the uniform distribution of particles within a medium. This is essential in paint formulations, pharmaceuticals, and cosmetics where consistency and stability of the product are key .
Crosslinking Agent
The compound can function as a crosslinking agent, connecting polymer chains to form a network. This crosslinking enhances the thermal and chemical resistance of the polymers, making them suitable for high-performance applications .
Silane Hydrophobing Agent
It is used as a silane hydrophobing agent, which is integral in creating surfaces that repel water. This property is exploited in the construction industry to create waterproof barriers and sealants .
Proteomics Research
In the field of proteomics, 3-(Methoxydimethylsilyl)propyl methacrylate is used to modify surfaces for protein immobilization. This allows for the development of biosensors and diagnostic tools that rely on specific protein interactions .
Wirkmechanismus
Target of Action
3-(Methoxydimethylsilyl)propyl methacrylate, also known as METHACRYLOXYPROPYLDIMETHYLMETHOXYSILANE, is a versatile organosilane coupling agent . It primarily targets organic materials and inorganic materials surfaces, such as glass fibers in fiberglass and siliceous fillers in plastics, rubbers, paints, and coatings .
Mode of Action
The compound interacts with its targets by forming strong chemical bonds, thereby improving the adhesion between the organic and inorganic materials . This interaction results in enhanced mechanical properties and adhesion to various substrates .
Biochemical Pathways
It’s known that the compound plays a crucial role in the polymerization reactions, where it copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is miscible with water , which could influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of 3-(Methoxydimethylsilyl)propyl methacrylate’s action primarily involve the enhancement of mechanical properties and adhesion of various substrates . It is widely used in the production of polymer films with improved mechanical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Methoxydimethylsilyl)propyl methacrylate. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMKOVTOUIKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985331 | |
| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxydimethylsilyl)propyl methacrylate | |
CAS RN |
66753-64-8 | |
| Record name | 3-Methacryloxypropyldimethylmethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxydimethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxydimethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 3-(Methoxydimethylsilyl)propyl methacrylate into the ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane (L-MPS) structure?
A1: 3-(Methoxydimethylsilyl)propyl methacrylate serves as a crucial building block in the synthesis of L-MPS. Its methacrylate group (CH2=C(CH3)COOC-) provides the UV-curability to the L-MPS. [] This means that upon exposure to UV light, the methacrylate groups undergo polymerization, transforming the liquid L-MPS into a solid, crosslinked network. This property is essential for the encapsulant to effectively protect the LED chip.
Q2: How does the structure of the synthesized L-MPS contribute to its suitability as an LED encapsulant?
A2: The research highlights that the L-MPS molecules, synthesized using 3-(Methoxydimethylsilyl)propyl methacrylate, arrange themselves in a closely packed manner, forming a ladder-like structure with a repeating distance of approximately 1.2 nm. [] This dense, ordered arrangement contributes to the material's excellent thermal stability (Td5% of 465.5 °C), resistance to yellowing and sulfidation, and desirable optical properties like high transmittance (98%) and refractive index (1.61 at 450 nm). These characteristics are critical for long-lasting and high-performing LED devices, especially in demanding environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



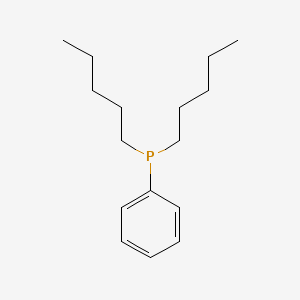

![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
